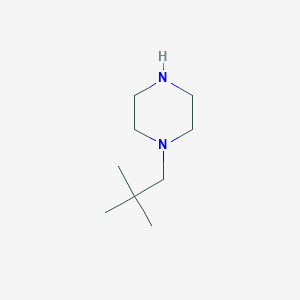

1-(2,2-Dimethylpropyl)piperazine

Description

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQUUUKPRHWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587804 | |

| Record name | 1-(2,2-Dimethylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-50-6 | |

| Record name | 1-(2,2-Dimethylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,2-Dimethylpropyl)piperazine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. As a member of the versatile piperazine family of compounds, this molecule holds potential as a building block in medicinal chemistry and materials science. This document delves into its structural characteristics, predicted spectral data, and plausible synthetic routes. Furthermore, it explores the compound's likely reactivity and physicochemical properties, offering insights for its use in research and development.

Introduction and Molecular Overview

This compound (CAS No: 57184-50-6) is a disubstituted piperazine characterized by a neopentyl group attached to one of the nitrogen atoms of the piperazine ring. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anti-cancer agents.[1][2] The introduction of a bulky, sterically hindered neopentyl group can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding profile, making it an interesting candidate for drug discovery programs.[3]

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Spectral Properties

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 57184-50-6 | [4][5] |

| Molecular Formula | C₉H₂₀N₂ | [4][5] |

| Molecular Weight | 156.27 g/mol | [4][5] |

| Melting Point | 49-52 °C | [6] |

| Boiling Point | 201.1 °C (Predicted) | [7] |

| XLogP3-AA | 1.3 | [8] |

Predicted Spectral Data

The following spectral data are predicted and should be used as a guide for characterization.

The proton NMR spectrum is expected to show distinct signals for the neopentyl group and the piperazine ring protons.

| Chemical Shift (ppm, Predicted) | Multiplicity | Integration | Assignment |

| ~2.8 - 2.6 | Multiplet | 4H | Piperazine ring protons adjacent to NH |

| ~2.5 - 2.3 | Multiplet | 4H | Piperazine ring protons adjacent to N-neopentyl |

| ~2.1 | Singlet | 2H | -CH₂- (Neopentyl) |

| ~1.8 | Singlet (broad) | 1H | -NH |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ |

Note: The chemical shifts of the piperazine protons are complex due to chair-chair interconversion and coupling. Broad signals are common for piperazine ring protons.[9]

The carbon NMR spectrum will reflect the symmetry of the molecule.

| Chemical Shift (ppm, Predicted) | Assignment |

| ~70 | -CH₂- (Neopentyl) |

| ~55 | Piperazine ring carbons adjacent to N-neopentyl |

| ~46 | Piperazine ring carbons adjacent to NH |

| ~32 | Quaternary carbon of neopentyl group |

| ~27 | Methyl carbons of neopentyl group |

Note: Predicted spectra can be generated using various cheminformatics tools and databases.[10][11]

The IR spectrum will show characteristic absorptions for the amine and alkane functional groups.

| Wavenumber (cm⁻¹, Predicted) | Vibration | Functional Group |

| 3400 - 3250 | N-H Stretch | Secondary Amine |

| 2960 - 2850 | C-H Stretch | Alkanes (CH₃, CH₂) |

| 1650 - 1580 | N-H Bend | Secondary Amine |

| 1470 - 1450 | C-H Bend | Alkanes |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

Note: The N-H stretching vibration may appear as a broad or sharp peak depending on the extent of hydrogen bonding.[12][13]

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 156. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atoms.

| m/z | Proposed Fragment |

| 156 | [M]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 85 | [C₅H₁₁N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The tert-butyl cation (m/z 57) is expected to be a prominent peak due to its stability. Predicted collision cross-section data for various adducts are also available.[8]

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound can be achieved through several established methods for N-alkylation of piperazines. The two most common and practical approaches are direct alkylation and reductive amination.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. gctlc.org [gctlc.org]

- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 4. Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sintef.no [sintef.no]

- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to 1-(2,2-Dimethylpropyl)piperazine (CAS No. 57184-50-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its inherent basicity, make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet important derivative, 1-(2,2-Dimethylpropyl)piperazine, also known as N-neopentylpiperazine. While not as extensively documented as other piperazine analogs, its distinct sterically hindered alkyl substituent presents unique characteristics in terms of synthesis, reactivity, and potential biological activity. This document aims to provide a comprehensive technical overview, consolidating available information and presenting it in a manner that is both informative for seasoned researchers and accessible to those new to this area of study.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a monosubstituted piperazine characterized by a neopentyl group attached to one of the nitrogen atoms of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 57184-50-6 | [2] |

| Molecular Formula | C9H20N2 | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | N-Neopentylpiperazine, 1-Neopentylpiperazine | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 49-52 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and various organic solvents. | |

| pKa | Not available |

Section 2: Synthesis Strategies

The synthesis of this compound can be approached through several established methods for N-alkylation of secondary amines. The choice of method often depends on the availability of starting materials, desired scale, and purification considerations. The two most common and logical approaches are direct N-alkylation and reductive amination.

Direct N-Alkylation of Piperazine

This is a classical and straightforward approach involving the reaction of piperazine with a neopentyl halide (e.g., neopentyl bromide or iodide). To favor mono-alkylation and minimize the formation of the di-substituted by-product, a large excess of piperazine is typically employed.[3] Alternatively, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to ensure mono-alkylation.[3]

Workflow for Direct N-Alkylation:

Caption: General workflow for the synthesis of this compound via direct N-alkylation.

Experimental Protocol: Mono-N-alkylation of Piperazine with Neopentyl Bromide

Causality behind Experimental Choices:

-

Excess Piperazine: Using a significant excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product, as the probability of a neopentyl bromide molecule reacting with an already substituted piperazine is statistically reduced.

-

Solvent: Ethanol or acetonitrile are common choices as they are polar enough to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Base: A mild inorganic base like potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

-

Temperature: Heating the reaction mixture increases the reaction rate. Refluxing in ethanol provides a controlled and effective reaction temperature.

-

Purification: A combination of aqueous workup and distillation or column chromatography is necessary to remove the large excess of unreacted piperazine and any di-substituted by-product, ensuring the purity of the final product.

Step-by-Step Methodology:

-

To a solution of piperazine (5 equivalents) in ethanol, add potassium carbonate (2 equivalents).

-

Stir the mixture vigorously at room temperature.

-

Slowly add a solution of neopentyl bromide (1 equivalent) in ethanol to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.

Reductive Amination

Reductive amination is a powerful and often more controlled method for forming C-N bonds.[4] In this approach, piperazine is reacted with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate iminium ion, which is then reduced in situ to the desired N-neopentylpiperazine. This method avoids the use of alkyl halides and can often provide higher yields of the mono-substituted product.[5]

Workflow for Reductive Amination:

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of Piperazine with Pivalaldehyde

Causality behind Experimental Choices:

-

Protecting Group: To ensure mono-functionalization, it is highly advisable to start with a mono-protected piperazine, such as 1-Boc-piperazine.[3] This directs the reaction to the unprotected nitrogen.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in situ reduction of the iminium ion without significant reduction of the starting aldehyde.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃ as they are aprotic and do not react with the reducing agent.

-

Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

-

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the desired product.

Step-by-Step Methodology:

-

Dissolve 1-Boc-piperazine (1 equivalent) and pivalaldehyde (1.1 equivalents) in dichloromethane.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc-N'-neopentylpiperazine by silica gel column chromatography.

-

Dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate to afford this compound.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra will show characteristic signals for the neopentyl group and the piperazine ring protons and carbons.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet integrating to 9 protons for the three methyl groups of the neopentyl moiety.

-

A singlet integrating to 2 protons for the methylene group of the neopentyl moiety.

-

Two multiplets (or broad singlets) integrating to 4 protons each, corresponding to the two sets of methylene protons on the piperazine ring.

-

A broad singlet for the N-H proton of the secondary amine.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

A signal for the quaternary carbon of the neopentyl group.

-

A signal for the methyl carbons of the neopentyl group.

-

A signal for the methylene carbon of the neopentyl group.

-

Two signals for the methylene carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. For this compound, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be at m/z 157.17.[7]

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of the synthesized compound and to separate it from any starting materials or by-products.

Section 4: Potential Applications and Biological Activity

While specific biological data for this compound is not extensively published, the broader class of N-alkylated piperazines has a wide range of documented biological activities. This provides a strong rationale for investigating the potential applications of this particular derivative.

Antimicrobial and Antifungal Activity

Piperazine derivatives are known to exhibit significant antimicrobial and antifungal properties.[8][9] The lipophilicity and steric bulk of the neopentyl group in this compound may influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality behind Experimental Choices:

-

Broth Microdilution Method: This is a standardized and high-throughput method for determining the MIC of a compound against various microbial strains.[10]

-

Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used to assess the spectrum of activity.

-

Positive Controls: Standard antibiotics and antifungals are used to validate the assay and provide a benchmark for the activity of the test compound.

-

Negative Control: A solvent control (e.g., DMSO) is necessary to ensure that the solvent itself does not inhibit microbial growth.

Step-by-Step Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive control wells (microorganism and medium only) and negative control wells (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | Strain | MIC (µg/mL) of this compound |

| Staphylococcus aureus | ATCC 29213 | Data to be determined |

| Escherichia coli | ATCC 25922 | Data to be determined |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |

| Candida albicans | ATCC 90028 | Data to be determined |

Central Nervous System (CNS) Activity

Many piperazine derivatives are known to interact with various receptors in the central nervous system, exhibiting activities such as antidepressant, antipsychotic, and anxiolytic effects.[11] The lipophilic nature of the neopentyl group could facilitate the crossing of the blood-brain barrier, making this compound a candidate for investigation in CNS-related research. Potential targets include dopamine, serotonin, and sigma receptors.[12][13]

Workflow for CNS Receptor Binding Assay:

Caption: General workflow for a CNS receptor binding assay.

Table 3: Potential CNS Receptor Targets and Rationale

| Receptor Target | Rationale for Investigation |

| Dopamine D2/D3 Receptors | Many antipsychotic drugs are piperazine derivatives that act as antagonists or partial agonists at these receptors.[13] |

| Serotonin 5-HT1A/5-HT2A Receptors | Several antidepressant and anxiolytic drugs containing the piperazine moiety modulate serotonergic signaling. |

| Sigma-1 Receptor | A number of piperazine-based compounds have shown high affinity for the sigma-1 receptor, which is implicated in various neurological and psychiatric disorders.[12] |

Section 5: Conclusion and Future Directions

This compound is a readily accessible N-alkylated piperazine derivative with potential for further exploration in medicinal chemistry and drug discovery. The synthetic routes outlined in this guide, particularly reductive amination using a protected piperazine, offer a reliable and scalable method for its preparation. While specific biological data for this compound is limited in the public domain, the well-established and diverse pharmacological activities of the broader piperazine class provide a strong impetus for its investigation as a potential antimicrobial, antifungal, or CNS-active agent.

Future research should focus on the systematic evaluation of its biological activity profile, including comprehensive antimicrobial screening and receptor binding assays against a panel of CNS targets. Structure-activity relationship (SAR) studies, involving modifications of the neopentyl group and substitution on the second nitrogen of the piperazine ring, could lead to the discovery of novel and potent therapeutic agents. The in-depth technical information provided in this guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound and its derivatives.

References

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

- Process for the N-monoalkylation of piperazine.

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

- Method of direct mono-N-substitution of piperazine.

-

A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. MDPI. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

-

Reductive amination of piperazine. Reddit. [Link]

-

Piperazine. NIST WebBook. [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

-

Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

-

Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. ResearchGate. [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]

-

Piperazine. Wikipedia. [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]

-

In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed Central. [Link]

-

This compound. Oakwood Chemical. [Link]

-

1-[6-(2,2-Dimethylpropyl)-2-pyridinyl]piperazine. PubChem. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

1-(2-Methoxyphenyl)piperazine. PubChem. [Link]

-

Piperazine, 1,4-dimethyl-. NIST WebBook. [Link]

Sources

- 1. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. gctlc.org [gctlc.org]

- 5. reddit.com [reddit.com]

- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of 1-(2,2-Dimethylpropyl)piperazine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its molecular architecture, predictive spectroscopic signatures, a robust synthetic pathway, and key aspects of its chemical reactivity. This document is structured to provide not just data, but a foundational understanding of the molecule's properties and handling, grounded in established chemical principles.

This compound, also known as 1-Neopentylpiperazine, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1][2] The core structure features a neopentyl group, characterized by a sterically demanding tert-butyl moiety attached to a methylene bridge, substituted on one of the piperazine nitrogen atoms. The other nitrogen remains a secondary amine, providing a crucial site for further functionalization.[1][3]

This structural arrangement—a bulky, lipophilic alkyl group on one nitrogen and a reactive N-H on the other—makes it a valuable building block in medicinal chemistry for creating compounds with tailored pharmacological profiles.[4]

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.[1][3][5]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-Neopentylpiperazine | [1] |

| CAS Number | 57184-50-6 | [5][6][7] |

| Molecular Formula | C₉H₂₀N₂ | [3][5] |

| Molecular Weight | 156.27 g/mol | [5] |

| Canonical SMILES | CC(C)(C)CN1CCNCC1 | [1][3] |

| InChIKey | QRHQUUUKPRHWRO-UHFFFAOYSA-N | [1][3] |

| Topological Polar Surface Area | 15.3 Ų | [1] |

| Predicted XLogP | 1.3 | [3] |

Spectroscopic Characterization: A Predictive Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic signatures. This section explains the expected results from key analytical techniques, providing a framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted spectra for this compound are based on established chemical shift principles and data from analogous piperazine derivatives.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Neopentyl Group: A sharp singlet integrating to 9 protons (s, 9H) would appear in the upfield region (~0.9-1.0 ppm), corresponding to the three equivalent methyl groups of the tert-butyl moiety. A singlet integrating to 2 protons (s, 2H) at ~2.2-2.4 ppm would represent the methylene bridge (-CH₂-) connecting the tert-butyl group to the piperazine nitrogen.

-

Piperazine Ring: The eight protons on the piperazine ring are chemically non-equivalent and would likely appear as two complex multiplets. The four protons on the carbons adjacent to the substituted N1 would be shifted slightly downfield compared to those adjacent to N4. Expect broad multiplets around ~2.4-2.8 ppm (m, 4H) and ~2.8-3.1 ppm (m, 4H).

-

N-H Proton: A broad singlet (br s, 1H) corresponding to the N4-H proton would appear, with a chemical shift that is highly dependent on solvent and concentration, typically between 1.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information on the carbon framework.

-

Neopentyl Group: The quaternary carbon of the tert-butyl group would appear around 32-34 ppm. The three equivalent methyl carbons would produce a single sharp signal around 26-28 ppm. The methylene bridge carbon (-CH₂-) would be found further downfield, around 65-68 ppm.

-

Piperazine Ring: The four carbon atoms of the piperazine ring are non-equivalent. The two carbons adjacent to the substituted N1 are expected around 54-56 ppm, while the two carbons adjacent to the secondary amine N4 would appear more upfield, around 45-47 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[10]

-

N-H Stretch: A moderate, somewhat broad absorption band is expected in the 3250-3350 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine.[8]

-

C-H Stretch: Strong, sharp peaks will be present in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching of the alkyl groups (neopentyl and piperazine ring methylenes).[8]

-

N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1650 cm⁻¹.

-

C-N Stretch: C-N stretching vibrations for the aliphatic amines will appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.[10]

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight, 156.

-

Key Fragments: The most prominent fragment would likely arise from the alpha-cleavage adjacent to the tert-butyl group, resulting in a stable tert-butyl cation at m/z = 57. Another significant fragmentation pathway would involve the loss of the neopentyl group, leading to a piperazine radical cation fragment.

Synthesis and Purification Workflow

The most direct and reliable method for preparing this compound is through the mono-N-alkylation of piperazine. This approach leverages the differential reactivity of the two nitrogen atoms in the starting material. The workflow below outlines a standard, self-validating laboratory protocol.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation of piperazine.

Materials:

-

Piperazine (5.0 eq)

-

1-Bromo-2,2-dimethylpropane (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq) and anhydrous acetonitrile. Stir until the piperazine has dissolved.

-

Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of 1-bromo-2,2-dimethylpropane (1.0 eq). Using a significant excess of piperazine is crucial to minimize the formation of the di-alkylated byproduct.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and excess piperazine salts. Rinse the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x). The aqueous washes help remove any remaining piperazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% Methanol in Dichloromethane) to isolate the mono-alkylated product.

-

Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by NMR and MS to confirm its identity and purity.

Chemical Reactivity and Handling

Reactivity Profile

The reactivity of this compound is dominated by the secondary amine at the N4 position.

-

Nucleophilicity: The N4 nitrogen is a strong nucleophile and the primary site for reactions such as acylation, sulfonylation, reductive amination, and further alkylation. Its reactivity is typical of a secondary dialkyl amine.[11]

-

Steric Hindrance: The N1 nitrogen is a tertiary amine, and its lone pair is sterically shielded by the bulky neopentyl group. This steric hindrance makes N1 significantly less accessible to electrophiles compared to N4.

-

Basicity: The molecule is basic, with the N4 proton being the most readily abstracted. The pKa is expected to be in the range of typical N-alkyl piperazines. It will readily form salts with acids.[2]

Safety and Handling

According to safety data, this compound is classified as a hazardous substance.[6]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[6]

-

Precautions: Handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[6]

References

-

This compound. Oakwood Chemical. [Link]

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

This compound (C9H20N2). PubChemLite. [Link]

-

This compound, 98% Purity, C9H20N2, 250 mg. CP Lab Safety. [Link]

-

Piperazine. Wikipedia. [Link]

-

Piperazine. NIST WebBook. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Arjunan, V., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Weil, J. A., & Morris, R. H. (2002). Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. Magnetic Resonance in Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. This compound [oakwoodchemical.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. This valuable building block is frequently utilized in the development of novel pharmaceutical agents and other specialty chemicals. This document explores three primary synthetic strategies: direct alkylation, reductive amination, and a protecting group-mediated approach. Each pathway is discussed in detail, including retrosynthetic analysis, mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs. This guide is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Retrosynthetic Analysis

This compound is a mono-N-substituted piperazine derivative characterized by the presence of a sterically hindered neopentyl group. The piperazine motif is a well-established pharmacophore, and its substitution allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates[1]. The neopentyl group, with its quaternary carbon, imparts unique steric and lipophilic characteristics.

The primary challenge in the synthesis of mono-substituted piperazines is achieving selectivity over the formation of the di-substituted byproduct. The two secondary amine groups of piperazine have similar nucleophilicity, making controlled mono-alkylation a key consideration in any synthetic design.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic approaches:

-

C-N Bond Disconnection (a): This disconnection points to an alkylation reaction between a piperazine nucleophile and a neopentyl electrophile.

-

C-N Bond Disconnection (b): This disconnection suggests a reductive amination pathway, forming the C-N bond from a carbonyl compound (pivaldehyde) and piperazine.

A third, indirect approach involves the temporary protection of one of the piperazine nitrogens to enforce mono-alkylation.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Experimental Protocols

Pathway 1: Direct Alkylation of Piperazine

Direct alkylation is the most straightforward approach, involving the reaction of piperazine with a neopentyl electrophile, such as neopentyl bromide or tosylate. The primary challenge is mitigating the formation of the 1,4-dineopentylpiperazine byproduct.

Causality Behind Experimental Choices:

To favor mono-alkylation, a large excess of piperazine is employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The choice of a non-polar solvent can sometimes help to precipitate the mono-alkylated product as a salt, further reducing the likelihood of a second alkylation.

Caption: Direct Alkylation Pathway.

Experimental Protocol: Mono-N-alkylation using Excess Piperazine [2]

-

Materials:

-

Piperazine (10 eq.)

-

Neopentyl bromide (1 eq.)

-

Potassium carbonate (2 eq.)

-

Acetonitrile

-

-

Procedure:

-

To a solution of a 10-fold molar excess of piperazine in acetonitrile, add potassium carbonate (2 eq.).

-

Slowly add neopentyl bromide (1 eq.) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product will contain the desired mono-alkylated piperazine and a large amount of unreacted piperazine. Purify the residue by column chromatography or by acid-base extraction to isolate the mono-alkylated product.

-

Pathway 2: Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds. This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and pivaldehyde (2,2-dimethylpropanal), which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices:

This method avoids the issue of over-alkylation common in direct alkylation pathways. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate[3]. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Caption: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination of Piperazine with Pivaldehyde

-

Materials:

-

Piperazine (2 eq.)

-

Pivaldehyde (1 eq.)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq.)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve piperazine (2 eq.) and pivaldehyde (1 eq.) in anhydrous DCM.

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Pathway 3: Alkylation of Mono-Boc-Protected Piperazine

This pathway offers the highest degree of selectivity by temporarily protecting one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group. This ensures that the subsequent alkylation occurs only at the unprotected nitrogen.

Causality Behind Experimental Choices:

The Boc protecting group is ideal as it is stable to the basic conditions of the alkylation step and can be readily removed under acidic conditions[4][5]. This multi-step process, while longer, often results in a cleaner reaction profile and simpler purification.

Caption: Protecting Group Pathway.

Experimental Protocol: Synthesis via 1-Boc-piperazine

-

Step 1: Synthesis of 1-Boc-piperazine [4]

-

Dissolve piperazine (2 eq.) in DCM.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM to the piperazine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine.

-

-

Step 2: Alkylation of 1-Boc-piperazine

-

Dissolve 1-Boc-piperazine (1 eq.) in acetonitrile or DMF.

-

Add potassium carbonate (2-3 eq.) and neopentyl bromide (1.2 eq.).

-

Heat the mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 1-Boc-4-(2,2-dimethylpropyl)piperazine.

-

-

Step 3: Deprotection

-

Dissolve the purified 1-Boc-4-(2,2-dimethylpropyl)piperazine in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water, basify with NaOH or NaHCO₃, and extract the free base product with an organic solvent like DCM or ethyl acetate.

-

Dry the organic extracts and concentrate to yield the final product.

-

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Typical Yield | Purity |

| Direct Alkylation | One-step reaction, simple procedure. | Poor selectivity, requires large excess of piperazine, difficult purification. | Low to moderate | Moderate |

| Reductive Amination | High selectivity for mono-alkylation, one-pot procedure. | Requires specialized reducing agents, potential for side reactions if not controlled. | Good to high | High |

| Protecting Group | Excellent selectivity, clean reaction profile. | Multi-step synthesis, requires protection and deprotection steps, increases overall cost. | High | Very High |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the two protons of the methylene group attached to the nitrogen, and signals for the eight protons of the piperazine ring.

-

¹³C NMR: Expected signals would correspond to the unique carbons in the neopentyl group and the piperazine ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (156.27 g/mol ).

-

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and disadvantages. For large-scale, cost-effective synthesis where moderate purity is acceptable, direct alkylation with a large excess of piperazine may be suitable. For higher purity and better selectivity, reductive amination offers an excellent one-pot solution. For laboratory-scale synthesis where the highest purity and unambiguous results are required, the protecting group strategy is the most reliable method, despite its additional steps. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost, and available resources.

References

-

Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. (2014). PubMed. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

Sources

- 1. Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 1-(2,2-Dimethylpropyl)piperazine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. In the absence of extensive published experimental spectra for this specific molecule, this document serves as an in-depth predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are designed to be a practical reference for laboratory applications.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities.[1][2] The incorporation of a neopentyl group (2,2-dimethylpropyl) at one of the nitrogen atoms introduces specific steric and electronic properties that can influence the molecule's pharmacological profile. Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound.[3][4] This guide will detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The structure of this compound consists of a piperazine ring N-substituted with a neopentyl group.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds, such as N-ethylpiperazine and neopentylamine.[1][3][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the neopentyl group and the piperazine ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.[7][8]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 2.9 | t | 4H | Piperazine CH₂ (adjacent to NH) |

| ~ 2.4 - 2.5 | t | 4H | Piperazine CH₂ (adjacent to N-neopentyl) |

| ~ 2.2 | s | 2H | N-CH₂ (neopentyl) |

| ~ 1.8 - 2.0 | br s | 1H | NH |

| ~ 0.9 | s | 9H | C(CH₃)₃ (neopentyl) |

Predicted in CDCl₃ at 400 MHz.

The protons on the piperazine ring are expected to appear as triplets due to coupling with the adjacent CH₂ groups. The methylene protons of the neopentyl group are a singlet as there are no adjacent protons. The nine protons of the tert-butyl group will also be a sharp singlet. The NH proton is expected to be a broad singlet and its chemical shift can vary with concentration and solvent.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 65.0 | N-CH₂ (neopentyl) |

| ~ 55.0 | Piperazine CH₂ (adjacent to N-neopentyl) |

| ~ 46.0 | Piperazine CH₂ (adjacent to NH) |

| ~ 32.0 | C(CH₃)₃ (neopentyl) |

| ~ 26.0 | C(CH₃)₃ (neopentyl) |

Predicted in CDCl₃ at 100 MHz.

The chemical shifts are influenced by the nitrogen atoms, with carbons closer to the nitrogen appearing at a lower field.[2][9][10]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Optimize the spectral width to include all expected proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected carbon signals (e.g., 0-100 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Figure 2: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum and Fragmentation

For this compound (C₉H₂₀N₂), the predicted monoisotopic mass is 156.1626 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the ring and the bonds adjacent to the nitrogen atoms.[11][12]

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 99 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 85 | [Piperazine-CH₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | [C₃H₆N]⁺ |

The most prominent fragmentation pathway is likely the alpha-cleavage, leading to the loss of the tert-butyl group (m/z 57) to form a stable ion at m/z 99. Cleavage of the piperazine ring can also lead to fragments at m/z 85, 70, and 56.[13]

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with the predicted fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds.[14][15]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H stretch (secondary amine) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1470 | Medium | C-H bend (CH₂ and CH₃) |

| ~ 1365 | Medium | C-H bend (tert-butyl) |

| ~ 1130 | Strong | C-N stretch |

The presence of a broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperazine ring. The strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of the C-H stretching of the neopentyl and piperazine alkyl groups. A strong C-N stretching band is expected around 1130 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Not applicable for this liquid sample.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive resource for the characterization of this compound. While this guide is based on sound spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. The information presented here should serve as a valuable starting point for researchers and scientists working with this and related piperazine derivatives.

References

-

SpectraBase. (n.d.). Neopentylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(1), 240-242.

-

SpectraBase. (n.d.). 1-Ethylpiperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Chang, Y., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 317-321.

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethylpiperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Ramalingam, S., & Ramachandran, G. (2011). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 49(1), 25-30.

-

National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. Retrieved from [Link]

- Smith, A. L., & Willis, H. A. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 943-947.

- Kertesz, V., Van Berkel, G. J., & Goolsby, B. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(5), 513–522.

-

ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Retrieved from [Link]

-

University of Bath. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

Sources

- 1. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Neopentylamine(5813-64-9) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H NMR Analysis of 1-(2,2-Dimethylpropyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-(2,2-Dimethylpropyl)piperazine, also known as N-neopentylpiperazine (CAS No: 57184-50-6).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. We will explore a predicted ¹H NMR spectrum based on established chemical principles, discuss the critical influence of conformational dynamics, and provide a robust, field-proven protocol for data acquisition and analysis. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental design and authoritative grounding in established spectroscopic principles.

Introduction: The Structural Significance of N-Neopentylpiperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its low toxicity and versatile synthetic handles.[2] Its derivatives are foundational to numerous therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and antifungal properties.[3][4] The introduction of a 1-(2,2-dimethylpropyl), or neopentyl, group to the piperazine nitrogen introduces a bulky, sterically demanding alkyl substituent. This modification can significantly influence the molecule's pharmacological profile by altering its solubility, metabolic stability, and receptor binding interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for the structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H NMR spectrum of this compound is therefore essential for confirming its identity, assessing its purity, and understanding its conformational behavior in solution.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure of this compound features two key moieties: the neopentyl group and the piperazine ring.

-

The Neopentyl Group: This group consists of a quaternary carbon bonded to three methyl groups (forming a tert-butyl unit) and a methylene (-CH₂-) bridge.

-

H_a: The nine protons of the three equivalent methyl groups [-C(CH ₃)₃].

-

H_b: The two protons of the methylene group [-CH ₂-N].

-

-

The Piperazine Ring: In this monosubstituted piperazine, the two nitrogen atoms are chemically distinct. One is a tertiary amine (N-1, bonded to the neopentyl group), and the other is a secondary amine (N-4).

-

H_c: The four protons on the carbons adjacent to the neopentyl-substituted nitrogen (N-1).

-

H_d: The four protons on the carbons adjacent to the secondary amine nitrogen (N-4).

-

H_e: The single proton on the secondary amine nitrogen (-NH ).

-

The following sections will predict the spectral characteristics for each of these proton groups.

Theoretical ¹H NMR Spectral Analysis

The following is a predictive analysis of the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

The Neopentyl Group Signals

The neopentyl group provides two highly characteristic signals.

-

The tert-Butyl Protons (H_a): Due to free rotation around the carbon-carbon single bonds, the nine protons of the three methyl groups are chemically and magnetically equivalent. They will appear as a sharp, intense singlet . Their chemical shift is expected in the high-field (upfield) region, heavily shielded by electron density and far from electronegative atoms.

-

The Methylene Protons (H_b): These two protons are adjacent to the N-1 nitrogen of the piperazine ring. They are also expected to appear as a singlet as there are no adjacent protons to couple with. The nitrogen atom's inductive effect will deshield these protons, shifting them downfield relative to a simple alkane. Interestingly, in some neopentyl compounds, the methylene signal can appear at an unusually high field (more shielded) due to unique conformational effects, though a position downfield of the H_a signal is more conventional.[6]

The Piperazine Ring Signals

The piperazine ring protons present a more complex scenario due to conformational dynamics. The ring exists predominantly in a chair conformation, and the interconversion between two chair forms can be slow on the NMR timescale, especially at lower temperatures.[7]

-

Protons Proximal to N-1 (H_c): These four protons are on the two methylene groups attached to the tertiary nitrogen (N-1). They are deshielded by the adjacent nitrogen. They are expected to couple with the H_d protons on the other side of the ring. At room temperature, rapid chair interconversion often leads to a time-averaged signal, which typically appears as a triplet .

-

Protons Proximal to N-4 (H_d): These four protons are adjacent to the secondary amine nitrogen (N-4). Their chemical environment is different from H_c due to the proximity to the -NH group. They are also expected to appear as a triplet due to coupling with the H_c protons. The chemical shift of these protons is often slightly different from H_c, reflecting the different electronic environment of the secondary versus the tertiary amine. For example, in N-methylpiperazine derivatives, the two sets of piperazine protons resonate as distinct triplets.[8]

-

The Amine Proton (H_e): The chemical shift of the secondary amine proton is highly variable and depends on factors like solvent, concentration, and temperature.[9] It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton Assignment | Signal Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Structural Rationale |

| -C(CH ₃)₃ | H_a | 0.9 - 1.0 | Singlet (s) | 9H | Shielded alkyl protons, equivalent due to free rotation. |

| -CH ₂-N | H_b | 2.2 - 2.4 | Singlet (s) | 2H | Methylene protons adjacent to a nitrogen atom; no adjacent protons for coupling. |

| -N(1)-(CH ₂)₂- | H_c | 2.4 - 2.6 | Triplet (t) | 4H | Protons adjacent to the tertiary nitrogen, time-averaged signal due to ring flipping. |

| -N(4)-(CH ₂)₂- | H_d | 2.7 - 2.9 | Triplet (t) | 4H | Protons adjacent to the secondary nitrogen, in a different electronic environment than H_c. |

| -NH | H_e | 1.0 - 3.0 (variable) | Broad Singlet (br s) | 1H | Variable shift due to hydrogen bonding and exchange; quadrupole broadening. |

Key Analytical Considerations: The Impact of Conformational Dynamics

For N-substituted piperazines, the simplicity of the room-temperature spectrum can be misleading. Two dynamic processes are at play:

-

Ring Interconversion: The piperazine ring flips between two chair conformations.

-

Nitrogen Inversion: The nitrogen atoms can invert their pyramidal geometry.

At room temperature, these processes are typically fast, leading to averaged signals (e.g., triplets). However, at lower temperatures, this interconversion can slow down, causing the axial and equatorial protons to become magnetically non-equivalent. This results in a much more complex spectrum where the simple triplets can resolve into a series of distinct multiplets.[7] Researchers observing unexpectedly broad or complex signals in the piperazine region of the spectrum should consider performing variable-temperature (VT) NMR studies to investigate these dynamic effects.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for preparing a sample and acquiring a standard ¹H NMR spectrum.

Materials and Equipment

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% atom D)

-

Tetramethylsilane (TMS) internal standard

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion & Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Shimming: Optimize the field homogeneity (shimming) by adjusting the Z1, Z2, and other shim gradients to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal (e.g., TMS).

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters: Set the following standard ¹H acquisition parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time (at): 2-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16 (adjust based on sample concentration)

-

Spectral Width: Centered on the expected signals, typically 0-12 ppm.

-

-

Acquisition: Acquire the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID and perform a Fourier transform.

-

Phasing: Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each peak.

Data Interpretation Workflow

The logical process for interpreting the acquired spectrum can be visualized as follows. This workflow ensures that all spectral features are systematically evaluated to confirm the molecular structure.

Caption: Workflow for ¹H NMR data interpretation of this compound.

Conclusion

The ¹H NMR spectrum of this compound is defined by a set of highly predictable signals corresponding to its neopentyl and piperazine moieties. The key identifiers are the intense 9H singlet of the tert-butyl group, the 2H singlet of the adjacent methylene group, and the two distinct 4H signals of the piperazine ring protons. While the room temperature spectrum is often straightforward, analysts must be aware of the underlying conformational dynamics that can lead to spectral complexity, particularly under varied temperature conditions. The protocol and interpretive workflow provided in this guide offer a robust framework for the accurate and reliable structural confirmation of this important synthetic building block.

References

-